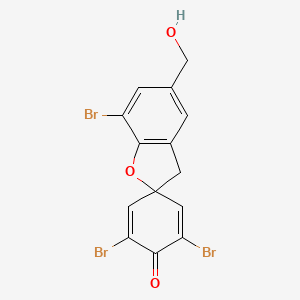

Thelepin

Description

Structure

3D Structure

Properties

CAS No. |

52498-93-8 |

|---|---|

Molecular Formula |

C14H9Br3O3 |

Molecular Weight |

464.93 g/mol |

IUPAC Name |

2',6',7-tribromo-5-(hydroxymethyl)spiro[3H-1-benzofuran-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C14H9Br3O3/c15-9-2-7(6-18)1-8-3-14(20-13(8)9)4-10(16)12(19)11(17)5-14/h1-2,4-5,18H,3,6H2 |

InChI Key |

LNKWAVLAOSVMOE-UHFFFAOYSA-N |

SMILES |

C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |

Canonical SMILES |

C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation Methodologies

Natural Source Organisms

The primary natural sources of Thelepin are marine annelids, specifically belonging to the genus Thelepus.

The Marine Annelid Thelepus setosus

Thelepus setosus is a marine segmented worm that has been identified as a source of this compound. This compound, described as a dienone, was isolated from this species and noted for sharing structural similarity and antifungal activity with griseofulvin (B1672149). capes.gov.br Thelepus setosus is a benthic terebellid that builds tubes in soft mud and sand. wallawalla.edu It is found in low intertidal and nearby subtidal zones, living in weak tubes of encrusted debris under rocks on rocky shores. wallawalla.edu this compound has been detected specifically in the distal parts of Thelepus setosus, such as the tentacles and the end of the abdomen. awi.de This localization suggests a potential role for this compound as an antiseptic in wound healing for the parts of the worm that extend from its tube. awi.de Besides this compound, Thelepus setosus has also yielded other brominated metabolites, including thelephenol. capes.gov.brsibran.ru

Related Polychaete Species in the Genus Thelepus

The genus Thelepus belongs to the family Terebellidae within the order Terebellida. marinespecies.orgwikipedia.orgntnu.no Several species are included in this genus, which has a cosmopolitan distribution. wikipedia.org Research indicates that other species within the genus Thelepus also contain brominated metabolites, including those structurally related to this compound. For instance, studies on Thelepus extensus and Thelepus cincinnatus, in addition to T. setosus, have shown the presence of similar bromophenol-related compounds. awi.de While the specific presence of this compound has been highlighted in T. setosus, the genus Thelepus is recognized as a source of such compounds. researchgate.net Another species, Thelepus crispus, has been studied for its natural products, yielding compounds like thelepamide, an unusual ketide-amino acid. researchgate.net This suggests that the genus Thelepus is a prolific source of diverse secondary metabolites.

Isolation Techniques from Biological Matrices

The isolation of natural products like this compound from marine organisms involves several steps to separate the target compound from the complex biological matrix.

Extraction Procedures

The initial step in isolating this compound from Thelepus setosus involves extracting the compounds from the biological tissue. While specific detailed protocols for this compound extraction from Thelepus setosus were not extensively detailed in the search results, the general approach for isolating natural products from marine invertebrates typically involves solvent extraction. For example, the extraction of hallachrome from the polychaete Halla parthenopeia involved homogenization of mucus followed by extraction with dichloromethane. mdpi.com This suggests that organic solvents are commonly used to extract lipophilic or semi-lipophilic compounds like this compound from marine annelids.

Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Chromatography, HPLC, Preparative TLC)

Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. thermofisher.comcytivalifesciences.com Common methods used in natural product purification include silica gel chromatography, High-Performance Liquid Chromatography (HPLC), and Preparative Thin-Layer Chromatography (TLC). thermofisher.comcytivalifesciences.comaatbio.comsinobiological.comevitria.com

Silica gel chromatography is a widely used technique for separating compounds based on polarity. HPLC offers higher resolution and is suitable for analytical and preparative separations. sinobiological.comclariant.com Preparative TLC is useful for purifying small amounts of compounds and visualizing separation directly on a plate. While the search results mention the isolation of this compound, the specific details of the chromatographic sequence used for its purification from Thelepus setosus were not explicitly provided. However, given the complexity of marine extracts, a combination of these techniques would typically be employed to achieve a pure sample of this compound for structural elucidation. thermofisher.comcytivalifesciences.comsinobiological.com

Spectroscopic and Computational Approaches for Structural Elucidation

Determining the chemical structure of a natural product like this compound requires the application of various spectroscopic and, at times, computational methods.

Spectroscopic techniques are fundamental to structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. youtube.comnd.eduresearchgate.net Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and structural subunits. clariant.comyoutube.comnd.edu Infrared (IR) spectroscopy can provide information about the presence of specific functional groups. youtube.comnd.edu The initial report on this compound's isolation mentions its structural similarity to griseofulvin and describes it as a dienone, implying structural analysis was performed. capes.gov.br While the specific spectroscopic data (NMR, MS, IR) for this compound were not detailed in the provided search snippets, these techniques are standard for elucidating the structures of natural products isolated in the 1970s, when this compound was first reported. acs.org

Computational approaches can complement spectroscopic data in structural elucidation, particularly for complex molecules. These methods can be used to predict spectroscopic properties, compare theoretical data with experimental results, and assist in confirming proposed structures or determining relative and absolute configurations. researchgate.netnih.govarxivdaily.comresearchgate.netnih.gov For example, Density Functional Theory (DFT) calculations have been used in the structural elucidation of other compounds from Thelepus crispus. researchgate.net While the initial structural elucidation of this compound likely relied primarily on spectroscopic methods available at the time, modern approaches could involve computational analysis to further validate or refine the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ROESY, J-based Configurational Analysis)

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the number and environment of atomic nuclei, particularly protons (¹H) and carbons (¹³C). slideshare.netnih.govweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in structural elucidation. nih.govweebly.comresearchgate.net

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical environments, indicated by their chemical shifts. slideshare.netweebly.com The splitting patterns in ¹H NMR spectra (due to spin-spin coupling) provide information about the connectivity of adjacent protons. slideshare.net

2D NMR experiments offer more detailed insights into the connectivity and spatial relationships between atoms. Techniques like COSY (Correlation Spectroscopy) reveal correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, including those separated by multiple bonds. researchgate.netregistech.comclariant.com These correlations are essential for piecing together the carbon skeleton and the arrangement of functional groups.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a 2D NMR technique that provides information about the spatial proximity of nuclei (typically protons) through the Nuclear Overhauser Effect (NOE). This is particularly useful for determining relative stereochemistry and conformation. researchgate.net

J-based configurational analysis utilizes the magnitudes of coupling constants (J values) between nuclei to deduce dihedral angles and, consequently, the relative configuration across chiral centers. researchgate.netuca.edu.ar While specific detailed NMR data for this compound from the initial isolation might be limited in readily available sources, these NMR techniques are standard tools applied in the structural determination of complex natural products, including those with challenging stereochemistry. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nptel.ac.inbioanalysis-zone.comcurrenta.de High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the m/z ratio with high accuracy, allowing for the determination of the elemental formula of the intact molecule and its fragments. registech.combioanalysis-zone.comcurrenta.dedelpharm.com

For this compound, HRMS would have been critical in confirming its molecular weight and determining its elemental composition, which includes bromine atoms based on its reported structure. ebi.ac.ukchemspider.com The characteristic isotopic pattern of bromine is easily recognizable in a mass spectrum and helps confirm the number of bromine atoms present in the molecule. currenta.de Fragmentation patterns observed in MS/MS (tandem MS) experiments can provide further clues about the connectivity of atoms within the molecule. currenta.dedelpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. youtube.comlibretexts.orgnptel.ac.initwreagents.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a "fingerprint" for the molecule. itwreagents.com For this compound, IR spectroscopy would have provided information about the presence of carbonyl groups, hydroxyl groups, and aromatic rings, consistent with its benzofuranone structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.comlibretexts.orgnptel.ac.initwreagents.com This technique is particularly useful for detecting conjugated systems (alternating single and multiple bonds) and aromatic rings, which absorb UV or visible light. youtube.comlibretexts.orgnptel.ac.in The UV-Vis spectrum of this compound would show absorption bands characteristic of its conjugated chromophores, providing further evidence for its proposed structure. pageplace.de

Density Functional Theory (DFT) Calculations in Stereochemical Assignment

Density Functional Theory (DFT) calculations are computational methods used in chemistry to model the electronic structure of molecules and predict various properties, including NMR chemical shifts and coupling constants. uca.edu.armdpi.comnih.govrsdjournal.org In structural elucidation, particularly for complex molecules with multiple chiral centers, comparing experimentally obtained NMR data with values calculated for possible stereoisomers using DFT can be a powerful tool for assigning relative and absolute configurations. researchgate.netuca.edu.armdpi.comrsdjournal.orgchemrxiv.org

While the initial structural elucidation of this compound predates the widespread routine use of advanced DFT methods for stereochemical assignment, more recent studies on related compounds or re-evaluation of this compound's structure might employ these techniques. researchgate.netuca.edu.armdpi.comrsdjournal.org By calculating NMR parameters for different possible stereoisomers and comparing them to the experimental data, researchers can increase confidence in the assigned configuration. uca.edu.armdpi.comnih.govrsdjournal.org

Biosynthetic Pathways and Precursor Investigations

Proposed Biogenetic Origin of Thelepin

The structural framework of this compound strongly suggests a biogenetic origin rooted in the oxidative coupling of two C6-C2 units derived from an aromatic amino acid. The prevailing hypothesis, put forth in a biogenetic-type synthesis, points to L-3,4-dihydroxyphenylalanine (L-DOPA) as the primary precursor. acs.org L-DOPA itself is derived from the essential amino acid L-tyrosine through hydroxylation. nih.govnih.gov

The proposed pathway is thought to proceed as follows:

Precursor Formation : L-tyrosine is hydroxylated to form L-DOPA.

Decarboxylation and Oxidation : L-DOPA undergoes enzymatic decarboxylation and oxidation to yield 3,4-dihydroxy-phenethylamine (dopamine) and subsequently, through further modification, generates a reactive aminophenol-type intermediate.

Oxidative Coupling : The key step involves the oxidative coupling of two molecules of this DOPA-derived aminophenol unit. This type of phenol (B47542) coupling is a common strategy in the biosynthesis of various natural products.

Cyclization and Ring Formation : Following the coupling of the two precursor molecules, intramolecular cyclization occurs to form the central seven-membered oxazepine ring, leading to the characteristic tricyclic core of this compound.

This proposed pathway accounts for the symmetrical nature of the dibenzoxazepinone core and utilizes common biological precursors and reaction types.

Identification and Characterization of Putative Biosynthetic Intermediates

To date, specific biosynthetic intermediates in the this compound pathway have not been isolated from Thelepus setosus or characterized experimentally. However, based on the proposed biogenetic origin, several putative intermediates can be hypothesized. These theoretical molecules represent logical steps between the precursor and the final product.

| Putative Intermediate | Proposed Role in Pathway | Chemical Nature |

| L-3,4-dihydroxyphenylalanine (L-DOPA) | Primary Precursor | Catecholic amino acid derived from L-tyrosine. |

| 3,4-dihydroxyphenethylamine (Dopamine) | Decarboxylated Precursor | Catecholamine formed by the removal of the carboxyl group from L-DOPA. |

| o-aminophenol derivative | Immediate Coupling Unit | A reactive molecule derived from dopamine, poised for oxidative dimerization. |

| o-quinone imine | Oxidized Intermediate | A highly reactive electrophilic species formed by the oxidation of the o-aminophenol derivative, which could initiate coupling. researchgate.net |

| Biphenolic Dimer | Coupled Precursor | The product of the oxidative coupling of two aminophenol units before ring closure. |

| Dihydro-dibenzoxazepinone | Cyclized Intermediate | The tricyclic structure formed after intramolecular cyclization but before final aromatization or modification. |

This table is based on hypothesized intermediates derived from the proposed biosynthetic pathway and analogies with similar pathways.

The characterization of these intermediates would require advanced techniques such as isotope labeling studies and the isolation of pathway-specific enzymes to trap and identify these transient molecules.

Enzymatic Systems Involved in this compound Biosynthesis (e.g., Oxidative Enzymes)

The specific enzymes responsible for catalyzing the biosynthesis of this compound in Thelepus setosus have not been isolated or characterized. Nevertheless, the proposed pathway implicates the involvement of several key enzyme families known to perform the required chemical transformations.

The central step, the oxidative coupling of phenolic precursors, is typically catalyzed by oxidative enzymes. researchgate.netresearchgate.net The most likely candidates for this transformation in this compound biosynthesis are:

Phenolases (including Tyrosinases) : These copper-containing enzymes are well-known for catalyzing the oxidation of phenols (like tyrosine and DOPA) to reactive o-quinones. nih.gov This activity is fundamental to the proposed formation of the reactive intermediates necessary for coupling.

Peroxidases : Heme-containing peroxidases use hydrogen peroxide to oxidize a wide range of substrates, including phenols. They are known to mediate oxidative coupling reactions in the biosynthesis of numerous natural products.

In addition to these oxidative enzymes, the pathway would likely require:

Aromatic Amino Acid Hydroxylase : To convert L-tyrosine to L-DOPA.

Decarboxylase : An enzyme, possibly a DOPA decarboxylase, to remove the carboxyl group from L-DOPA.

Oxidases/Dehydrogenases : To perform further modifications and the final oxidation steps to yield the stable this compound molecule.

The coordinated action of these enzyme systems would be necessary to shepherd the reactive intermediates through the biosynthetic pathway to the final product.

Comparative Biosynthetic Analyses with Structurally Related Natural Products

While this compound's dibenz[b,f] nih.govresearchgate.netoxazepinone structure is uncommon, its proposed formation via the oxidative coupling of aminophenols shares mechanistic similarities with the biosynthesis of other natural products, most notably the phenoxazinones.

The biosynthesis of the phenoxazinone chromophore, a core component of compounds like the antibiotic actinomycin, provides the most relevant and well-studied comparison. researchgate.netacs.org The formation of this structure also relies on the oxidative dimerization of an aminophenol precursor, in this case, 3-hydroxy-4-methylanthranilic acid.

Comparison of this compound and Phenoxazinone Biosynthesis:

| Feature | Proposed this compound Biosynthesis | Established Phenoxazinone Biosynthesis |

| Precursor Type | o-aminophenol derived from L-DOPA | Substituted o-aminophenol (e.g., 3-hydroxy-4-methylanthranilic acid) |

| Key Enzyme Class | Postulated to be Phenolase or Peroxidase | Phenoxazinone Synthase (a copper-containing oxidase) researchgate.net |

| Core Reaction | Oxidative coupling of two identical precursor molecules | Oxidative coupling of two identical precursor molecules |

| Key Intermediate Type | Postulated o-quinone imine intermediates | Confirmed quinone imine intermediates researchgate.net |

| Resulting Core Structure | Dibenz[b,f] nih.govresearchgate.netoxazepinone (seven-membered central ring) | Phenoxazinone (six-membered central ring) |

This table compares the proposed pathway for this compound with the experimentally verified pathway for phenoxazinones.

This comparative analysis strengthens the proposed pathway for this compound. It demonstrates that the key chemical transformation—the enzyme-mediated oxidative coupling of two aminophenol units to form a heterocyclic ring system—is a biochemically precedented strategy in nature for constructing complex metabolites. researchgate.netresearchgate.net The primary difference lies in the specific precursors utilized and the resulting ring size of the heterocyclic core.

Total Synthesis Strategies of this compound

The total synthesis of this compound, a compound featuring a distinctive spirocyclohexadienone core, presents a considerable challenge to synthetic organic chemists. While detailed, step-by-step published total syntheses are not widely available in mainstream chemical literature, existing academic theses and related studies on similar molecular frameworks provide insights into potential synthetic strategies. This compound's structure, which includes a halogenated aromatic ring and a spiro-fused lactam, requires precise control over regioselectivity and stereochemistry.

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a molecule like this compound, a primary disconnection would likely target the spirocyclic junction, separating the molecule into two main fragments: a substituted aromatic precursor and a nitrogen-containing cyclic precursor. Another key disconnection could involve the carbon-halogen bonds on the aromatic ring, which could be introduced late in the synthesis. The lactam ring within the spirocyclic system could also be a point of disconnection, potentially revealing a more linear precursor with amino and carboxylic acid functionalities.

A plausible retrosynthetic pathway might involve:

Disconnection of the spiroether linkage: This would simplify the target to a substituted hydroquinone (B1673460) and a heterocyclic fragment.

Cleavage of the amide bond: This would open the lactam ring to an amino acid derivative.

Disconnection of the halogen-carbon bonds: This would lead back to a simpler, non-halogenated aromatic starting material.

The central structural motif of this compound is its spirodienone core. The synthesis of such frameworks is a well-established area of organic chemistry. Oxidative coupling reactions are a common method for the formation of spirodienones from phenolic precursors. ntu.ac.ukntu.ac.uk For this compound, this would likely involve the oxidation of a suitably substituted aminophenolic diphenylamine (B1679370) derivative. ntu.ac.uk The reaction would proceed through the formation of a phenoxonium ion, which would then undergo intramolecular cyclization with the nucleophilic nitrogen or another activated position on the second aromatic ring to form the spiro center. ntu.ac.uk The choice of oxidizing agent is critical in such transformations to achieve the desired product in good yield and to avoid side reactions.

While this compound itself does not possess multiple chiral centers that would necessitate a complex stereoselective synthesis, the principles of stereocontrol would be crucial in the synthesis of more complex analogs. Should chiral centers be introduced into the this compound scaffold, methodologies such as substrate-controlled diastereoselective reactions, chiral auxiliaries, or asymmetric catalysis would be employed. For instance, if a substituent were to be added to the lactam ring, its stereochemistry could be controlled by using a chiral starting material or by employing a stereoselective alkylation or reduction step.

The synthesis of this compound and its analogs is not without its challenges. A primary hurdle is the construction of the sterically congested spirocyclic system. The oxidative coupling reaction to form the spirodienone must be carefully controlled to favor the desired intramolecular cyclization over intermolecular polymerization or other undesired oxidation products. Furthermore, the regioselective halogenation of the aromatic ring requires specific and mild reaction conditions to ensure the correct placement of the bromine and chlorine atoms without over-halogenation.

Innovations in synthetic methodology that could address these challenges include the use of novel transition-metal-catalyzed cross-coupling reactions to build the diarylamine precursor and the development of more selective and efficient oxidizing agents for the key spirocyclization step. The use of flow chemistry could also offer advantages in controlling the reaction conditions for sensitive steps, potentially improving yields and purity.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring the structure-activity relationship (SAR) and for optimizing its biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its antifungal properties.

The rational design of this compound analogues would be guided by an understanding of its potential biological target and mechanism of action. nih.gov Modifications could be targeted to several key areas of the molecule:

The Halogenated Aromatic Ring: The nature, number, and position of the halogen substituents could be varied to investigate their influence on activity. Replacing bromine and chlorine with other halogens like fluorine or iodine, or even with non-halogen substituents, could modulate the electronic properties and lipophilicity of the molecule.

The Spirodienone System: Alterations to the dienone ring, such as reduction to the corresponding alcohol or modification of the substitution pattern, could probe the importance of this Michael acceptor for biological activity.

The Lactam Ring: The size of the lactam ring could be altered, or the amide bond could be replaced with other functional groups to assess the role of this part of the molecule in binding to a biological target. The nitrogen atom could also be substituted with different alkyl or aryl groups.

A Focus on this compound: Exploring Advanced Synthetic Strategies

Chemical Synthesis and Analog Development

Advanced Synthetic Methodologies for Analogue Development

The generation of this compound analogues necessitates the use of sophisticated and versatile chemical reactions that allow for the controlled modification of the core structure. Oxidative phenol coupling and the formation of spirocyclic systems are powerful tools in this regard.

Oxidative phenol coupling is a powerful and versatile method for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in phenolic compounds. wikipedia.orgrsc.orgcore.ac.uk This type of reaction is particularly relevant to the synthesis of diphenyl ether backbones, which form the core structure of this compound. In these reactions, phenolic substrates are oxidized to generate reactive radical or cationic intermediates, which then couple to form more complex molecules. wikipedia.org

The synthesis of polybrominated diphenyl ethers (PBDEs), the class of compounds to which this compound belongs, often involves coupling reactions between a phenolate (B1203915) and a bromobenzene (B47551) derivative, a process known as the Ullmann condensation. acs.org However, oxidative coupling methods offer an alternative and often more direct route. These reactions can be catalyzed by a variety of transition metal complexes, with copper and iron being common choices. wikipedia.org The regioselectivity of the coupling (i.e., where the new bond forms on the aromatic rings) can be influenced by the choice of catalyst, solvent, and reaction conditions.

For the synthesis of this compound analogues, oxidative phenol coupling could be envisioned as a key step to join two appropriately substituted phenolic precursors. The high degree of bromination on this compound's aromatic rings would need to be considered, as the electronic properties of the phenols would be significantly altered, potentially influencing the course of the coupling reaction.

Table 1: Examples of Reagents Used in Oxidative Phenol Coupling Reactions

| Reagent/Catalyst System | Type of Coupling | Reference |

| Vanadium tetrachloride (VCl₄) | C-C Coupling | wikipedia.org |

| Iron(III) chloride (FeCl₃) | C-C and C-O Coupling | wikipedia.org |

| Copper(I) and Copper(II) salts | C-C and C-O Coupling | wikipedia.org |

| Laccase (enzyme) | C-C and C-O Coupling | researchgate.net |

| Hypervalent iodine reagents | C-C and C-O Coupling | semanticscholar.org |

This table provides general examples of reagents used for oxidative phenol coupling and does not represent specific applications to this compound synthesis.

Spirobenzopyranones are a class of heterocyclic compounds characterized by a spirocyclic linkage between a benzopyran and another ring system, often a ketone or lactone. nih.govnih.gov The synthesis of such complex structures can impart significant conformational rigidity and introduce new three-dimensional features to a molecule, which can be highly beneficial for modulating biological activity.

While there is no specific literature describing the creation of spirobenzopyranone derivatives of this compound, general synthetic methods for spirobenzopyran formation could be hypothetically applied. One common approach involves the reaction of a suitable phenolic precursor with a cyclic ketone or a related electrophile under conditions that promote cyclization and spiro-ring formation. epa.gov

For instance, a potential strategy for creating a spirobenzopyranone derivative of a this compound-like structure could involve a multi-component reaction. Such reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient. epa.gov A three-component reaction of a phenol, an aldehyde, and a cyclic 1,3-dicarbonyl compound can lead to the formation of a spiro-pyran derivative. epa.gov The specific substitution pattern on the phenolic starting material would determine the final structure of the spirobenzopyranone analogue.

The incorporation of a spirobenzopyranone moiety onto a this compound-like scaffold would represent a significant structural modification, potentially leading to analogues with novel physical, chemical, and biological properties.

Table 2: Common Starting Materials for Spiro-Pyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Reference |

| Ninhydrin | Malononitrile | Cyclohexane-1,3-dione | NaHCO₃ | epa.gov |

| Acenaphthenequinone | Malononitrile | Dimedone | NaHCO₃ | epa.gov |

| Isatin | Active methylene (B1212753) compound | 1,3-Dicarbonyl compound | Various | researchgate.net |

This table illustrates general components used in the synthesis of spiro-pyran derivatives and does not represent a direct application to this compound.

Biological Activities and Mechanistic Research

Antifungal Activity Studies in Research Models

Studies have demonstrated the antifungal activity of Thelepin in research models. This activity has been a key area of investigation due to this compound's structural similarities to known antifungal compounds. ntu.ac.ukzenodo.orgcapes.gov.br

In vitro assays have been conducted to evaluate the efficacy of this compound against various fungal strains. While specific detailed data tables for this compound's Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis, Trichophyton mentagrophytes, and Candida albicans were not extensively detailed in the readily available search results, general findings indicate its activity against micromycetes and Candida albicans. archive.org The source organism, Thelepus setosus, from which this compound is isolated, has also been noted to possess antifungal activity. archive.org

The antifungal activity of this compound has been compared to that of Griseofulvin (B1672149), an established antifungal agent. ntu.ac.ukzenodo.orgcapes.gov.brpsu.edu this compound has been reported to show antifungal activity comparable with that of Griseofulvin. ntu.ac.ukzenodo.orgcapes.gov.brpsu.edu Griseofulvin is known to act against dermatophytes like Microsporum, Trichophyton, and Epidermophyton, although it is not effective against Candida or P. orbiculare. ratguide.com Its mechanism involves inhibiting hyphal cell wall synthesis, mitosis, and affecting DNA synthesis, although its precise mode of action is not yet fully understood. ntu.ac.ukratguide.com The comparable antifungal activity of this compound suggests it may share some functional similarities with Griseofulvin, although their exact mechanisms may differ.

General Antimicrobial Research (excluding human applications)

Beyond specific antifungal effects, this compound has also been investigated for its broader antimicrobial properties. It is considered an antimicrobial constituent found in the distal parts of Thelepus setosus. researchgate.net This localization suggests a potential role in the annelid's defense, possibly providing antiseptic importance in wound healing for body parts exposed outside its tube. researchgate.net The presence of this compound and other derived aromatics in annelids is thought to contribute to their protection against bacteria. rjptonline.org Crude mucus secretions from certain polychaetes, including Thelepus setosus, have also been reported to possess antibacterial and antifungal properties. nih.gov

Investigations into Molecular and Cellular Mechanisms of Action

Research into the precise molecular and cellular mechanisms by which this compound exerts its biological effects is an ongoing area. While detailed studies specifically on this compound's mechanism are limited in the provided search results, general principles of antimicrobial action and interactions with biological macromolecules offer potential avenues for understanding its activity.

The cellular targets and pathways affected by this compound in research models are not explicitly detailed in the available information. However, antimicrobial agents typically exert their effects by interfering with essential cellular processes or structures in microorganisms. researchgate.net Common targets include the cell wall or membranes, the machinery for nucleic acid synthesis (DNA and RNA), and the protein synthesis machinery (ribosomes). researchgate.net Given this compound's antifungal and potential antibacterial activities, it is plausible that its mechanism involves interaction with one or more of these fundamental microbial components or pathways.

Studies on Effects on Cellular Processes (e.g., membrane permeability)

Ecological Roles and Defensive Functions in Marine Environments

This compound has been identified as a non-proteinaceous antimicrobial compound. mdpi.com It is produced by the marine worm Thelepus setosus. mdpi.com Research indicates that this compound possesses characteristics similar to antimycotics obtained from Penicillium fungi. mdpi.com This suggests a potential role for this compound in the chemical defense mechanisms employed by Thelepus setosus against microbial threats in its marine habitat. mdpi.com The production of such antimicrobial compounds can contribute to the organism's survival by inhibiting the growth of competing microorganisms or defending against pathogens in the complex marine environment. mdpi.com

Structure Activity Relationship Sar Studies of Thelepin and Analogues

Correlation of Structural Motifs with Observed Biological Activities

The biological activity of spirocyclic compounds like Thelepin and Griseofulvin (B1672149) is intrinsically linked to their three-dimensional structure. Studies on a vast number of Griseofulvin analogues have illuminated the critical roles of specific structural motifs. nih.govdtu.dk The core spiro-system, which connects a benzofuranone ring system to a cyclohexene (B86901) ring, is fundamental to its activity.

Modifications at various positions on the Griseofulvin scaffold have profound effects on its biological profile. nih.govnih.gov For antifungal activity, the SAR can be summarized as follows:

Ring A (Benzofuranone): Modifications at the 4 and 5 positions, such as altering the methoxy (B1213986) groups, generally lead to inactive compounds. nih.govacs.org This suggests these groups are essential for proper binding to the biological target.

Ring C (Cyclohexenone): The enol ether at the 2'-position and the sp2-hybridized carbon at the 4'-position are critical. Changes at these sites often result in a significant loss of activity. nih.govacs.org For instance, while many analogues have been synthesized, the majority are less active than the parent Griseofulvin, and none have demonstrated more than a twofold increase in potency against pathogenic fungi. nih.gov

Substituents: The introduction of different groups can modulate activity, though often not for the better in an antifungal context. A study comparing the SAR of Griseofulvin analogues against fungi and cancer cells found distinct differences, suggesting that the structural requirements for each activity are different. nih.govcore.ac.uk For example, 2'-benzyloxy-2'-demethoxy-griseofulvin showed low antifungal activity but was potent against the MDA-MB-231 breast cancer cell line. nih.gov

These findings indicate that the antifungal activity of this class of compounds is highly sensitive to the specific arrangement of functional groups on the spirocyclic framework.

| Position of Modification | Structural Change | Observed Impact on Antifungal Activity | Reference |

|---|---|---|---|

| 4-position | Demethylation or replacement of methoxy group | Leads to inactive compounds. | nih.govacs.org |

| 5-position | Modification of the methoxy group | Results in inactive molecules. | nih.govacs.org |

| 2'-position | Replacement of enol ether (e.g., with benzyloxy group) | Generally decreases antifungal activity but can increase anticancer activity. | nih.govnih.gov |

| 4'-position | Saturation of the double bond (sp2 to sp3 carbon) | Leads to inactive compounds. | nih.gov |

| General | Introduction of various substituents | Most analogues are less active than griseofulvin against fungi. | nih.gov |

Design and Synthesis of Truncated or Modified Analogues for SAR Probing

To systematically probe the SAR of this compound class, numerous analogues of Griseofulvin have been designed and synthesized, starting from the natural product itself or through total synthesis. dtu.dkacs.org These efforts aim to understand the role of each part of the molecule and to develop new compounds with improved properties, such as enhanced potency, better solubility, or increased metabolic stability. nih.gov

The synthesis of analogues typically involves chemical modification at several key positions: acs.org

2'-Position: The 2'-enol ether is a common site for modification. For example, treatment of Griseofulvin with magnesium iodide can yield the corresponding phenol (B47542), which can then be alkylated to produce a variety of 2'-alkoxy analogues. acs.org The 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogues were found to be particularly potent as inhibitors of centrosomal clustering in cancer cells, showing a 25-fold increase in activity compared to Griseofulvin. nih.gov

4'-Position: The ketone at the 4'-position can be modified to create derivatives like oximes. The oxime of the 2'-benzyloxy analogue was also among the most active compounds in anticancer assays. nih.gov

5-Position: The 5-methoxy group can be modified. For instance, nitration followed by reduction yields an amine that can be further derivatized. acs.org

Improving Pharmacokinetics: Recognizing that poor aqueous solubility and metabolic instability are significant drawbacks of Griseofulvin, analogues have been synthesized to address these issues. nih.govresearchgate.net The 2'-benzylamine analogue, for instance, demonstrated a 200-fold increase in solubility and improved metabolic stability while retaining low micromolar anticancer potency. nih.gov

These synthetic explorations have generated a rich dataset for SAR analysis, even though they have primarily focused on anticancer rather than antifungal activities. The findings underscore that small structural changes can lead to significant shifts in biological function and pharmacokinetic properties. nih.gov

| Analogue Name | Structural Modification | Key Biological Finding | Reference |

|---|---|---|---|

| 2'-Benzyloxy-griseofulvin | Replacement of 2'-methoxy with 2'-benzyloxy | 25-fold increase in anticancer activity (centrosome clustering inhibition). | nih.govresearchgate.net |

| 2'-Benzylamine-griseofulvin | Replacement of 2'-methoxy and 3'-carbonyl with a benzylamine (B48309) group | Retained anticancer potency with a 200-fold increase in solubility. | nih.gov |

| 2'-(4-methylbenzyloxy)-griseofulvin | Replacement of 2'-methoxy with 2'-(4-methylbenzyloxy) | High anticancer activity, similar to 2'-benzyloxy analogue. | nih.gov |

| 2'-Phenoxy-griseofulvin | Replacement of 2'-methoxy with 2'-phenoxy | Decreased antifungal activity compared to griseofulvin. | core.ac.uk |

| 5-Nitro-griseofulvin | Addition of a nitro group at the 5-position | Serves as an intermediate for further derivatization. | acs.org |

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational methods are powerful tools for analyzing and predicting the biological activity of compounds, offering insights that can guide the synthesis of more effective analogues. For the Griseofulvin family, both Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been employed to understand the structural basis of their antifungal action.

QSAR Studies: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For Griseofulvin analogues, 2D and 3D-QSAR studies have been conducted to define the structural requirements for antifungal activity. niscpr.res.inniscpr.res.in

CoMFA and CoMSIA: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. niscpr.res.inniscpr.res.in These 3D-QSAR techniques map the steric and electrostatic fields of the molecules to correlate them with activity.

Key Descriptors: These studies have identified that electronic effects and lipophilicity of substituents are key determinants of activity. niscpr.res.in A 3D-QSAR study on a series of Griseofulvin analogues against Colletotrichum gloeosporioides revealed that suitable bulky and electronegative acyl groups at the 4'-position were favorable for increasing antifungal activity. researchgate.net The resulting models showed good correlative and predictive power, making them useful for the design of new potential antifungal agents. niscpr.res.inniscpr.res.in

Molecular Docking: Molecular docking predicts the preferred orientation of a molecule when bound to a biological target. For Griseofulvin, docking studies have been performed to elucidate its binding mode with proposed targets like tubulin and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govacs.org

Target Interaction: It is believed that Griseofulvin inhibits fungal mitosis by disrupting the mitotic spindle. niscpr.res.inmdpi.com Docking studies with β-tubulin have shown that Griseofulvin binds at a site distinct from the colchicine-binding site. acs.org

Binding Mode: The interactions are primarily hydrophobic, with key hydrogen bonds stabilizing the complex. For example, docking of highly active Griseofulvin derivatives revealed hydrogen bonding with residues like Thr276, Arg318, and Lys359 in the β-tubulin model. nih.govacs.org The number and nature of these interactions often correlate with the experimentally observed biological activity. nih.gov Docking studies have also been used to explore potential new applications, such as the interaction of Griseofulvin with SARS-CoV-2 proteins. mdpi.com

These computational analyses complement experimental SAR studies by providing a molecular-level rationale for the observed activities and guiding the rational design of novel analogues with potentially enhanced efficacy.

| Methodology | Key Findings | Proposed Target | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Bulky and electronegative groups at the 4' position enhance antifungal activity. | Not specified (phenomenological model) | researchgate.net |

| 2D & 3D-QSAR (CoMFA/CoMSIA) | Established predictive models based on steric, electronic, and lipophilic descriptors. | Not specified (phenomenological model) | niscpr.res.inniscpr.res.in |

| Molecular Docking | Identified hydrophobic and hydrogen bonding interactions with key residues (e.g., Thr276). | Fungal β-tubulin | nih.gov |

| Molecular Docking | Showed H-bond interactions with Ser231, Tyr270, Arg318, and Lys359. | Homology model of C. albicans β-tubulin | acs.org |

| Molecular Docking | Investigated binding to SARS-CoV-2 main protease, revealing high docking scores. | SARS-CoV-2 Main Protease (Mpro) | mdpi.com |

Future Research Directions and Methodological Advancements

Advanced Biosynthetic Pathway Elucidation using Omics Technologies

The biosynthesis of thelepin in Thelepus species is currently uncharacterized. Modern "omics" technologies, including genomics, transcriptomics, and proteomics, offer a powerful toolkit to unravel the genetic and enzymatic machinery responsible for its production. A central goal would be to identify the biosynthetic gene cluster (BGC) encoding the enzymes that construct the this compound scaffold and perform the characteristic bromination steps.

By sequencing the genome of Thelepus setosus and related species, researchers can search for genes encoding key enzymes typically involved in the biosynthesis of such compounds. Of particular interest would be the identification of halogenase enzymes, which are responsible for the incorporation of bromine atoms onto the aromatic rings. The biosynthesis of polybrominated diphenyl ethers (PBDEs) in marine bacteria, for instance, has been shown to involve flavin-dependent halogenases and cytochrome P450 enzymes for oxidative coupling. nih.gov A similar multi-modular enzymatic system could be at play in this compound's biosynthesis.

Transcriptomic analysis, comparing gene expression profiles under conditions of high versus low this compound production, could pinpoint the specific genes within a BGC that are actively involved. Furthermore, proteomic studies could identify the actual enzymes present in the organism, confirming their role in the biosynthetic pathway. This integrated multi-omics approach would not only elucidate the step-by-step construction of this compound but also provide the genetic blueprint for its potential heterologous expression and production in more easily culturable organisms.

Table 1: Potential Omics-Based Approaches for this compound Biosynthesis Elucidation

| Technology | Application to this compound Research | Expected Outcome |

| Genomics | Whole-genome sequencing of Thelepus setosus. | Identification of the this compound biosynthetic gene cluster (BGC), including genes for halogenases and tailoring enzymes. |

| Transcriptomics | Comparative gene expression analysis under varying conditions. | Pinpointing active genes within the BGC and understanding regulatory mechanisms. |

| Proteomics | Identification of expressed enzymes. | Confirmation of the presence and potential function of biosynthetic enzymes. |

| Metabolomics | Profiling of small molecule intermediates. | Identification of biosynthetic precursors and intermediates, providing a chemical roadmap of the pathway. |

Development of Novel and Efficient Synthetic Methodologies

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of novel and efficient synthetic routes is crucial for several reasons. Firstly, a robust synthesis would provide access to larger quantities of this compound for detailed biological evaluation, overcoming the limitations of isolation from its natural source. Secondly, it would enable the synthesis of structural analogs, which is essential for structure-activity relationship (SAR) studies to identify the key pharmacophoric features responsible for its antifungal activity.

Future synthetic strategies could focus on modern cross-coupling reactions to construct the core diphenylmethane (B89790) scaffold. Methodologies such as Suzuki-Miyaura or Stille coupling could be employed to link two appropriately functionalized aromatic rings. A key challenge in the synthesis of this compound will be the regioselective installation of the three bromine atoms and the hydroxyl and methoxy (B1213986) groups. The development of novel halogenation methods that offer high regioselectivity on electron-rich aromatic systems will be a critical aspect of any successful synthetic route. Furthermore, synthetic approaches that are convergent and allow for late-stage diversification would be highly desirable for the efficient generation of a library of this compound analogs.

In-depth Mechanistic Studies at the Atomic and Subcellular Levels

While this compound is known to possess antifungal properties, the precise molecular mechanism of its action is not understood. Future research should focus on elucidating its biological target(s) and the downstream cellular effects. A variety of techniques can be employed to achieve this.

Target Identification: Affinity chromatography, using a chemically modified this compound molecule as a probe, could be used to isolate and identify its binding partners from fungal cell lysates. Alternatively, computational approaches such as molecular docking could predict potential protein targets based on this compound's three-dimensional structure.

Cellular Effects: At the subcellular level, studies could investigate this compound's impact on fungal cell integrity and key cellular processes. For instance, its effect on the fungal cell membrane could be examined, as this is a common target for many antifungal agents. plos.org Techniques such as fluorescence microscopy with specific dyes could reveal if this compound disrupts membrane potential or permeability. Furthermore, its influence on essential biosynthetic pathways, such as ergosterol (B1671047) synthesis, or on cellular division and morphology could be investigated. nih.govmdpi.com Understanding these mechanisms is fundamental to developing this compound as a potential therapeutic agent and for predicting and overcoming potential resistance mechanisms. nih.gov

Table 2: Methodologies for Mechanistic Studies of this compound

| Level of Study | Methodology | Research Question |

| Atomic | X-ray crystallography or NMR spectroscopy of this compound-target complexes. | To visualize the precise binding interactions between this compound and its biological target. |

| Molecular dynamics simulations. | To model the dynamic behavior of this compound-target interaction and understand the energetic contributions to binding. | |

| Subcellular | Fluorescence microscopy. | To determine the subcellular localization of this compound and its effect on organelle structure and function. |

| Transcriptomic and proteomic profiling of treated fungal cells. | To identify changes in gene and protein expression in response to this compound treatment, revealing affected cellular pathways. |

Exploration of Undiscovered Biological Roles in Natural Ecosystems

This compound is produced by the marine annelid Thelepus setosus. The ecological role of this and other secondary metabolites produced by marine invertebrates is a burgeoning area of research. These compounds are often involved in defense against predators, competition with other organisms, or as signaling molecules. Thelepus crispus, a related species, is known to release brominated aromatic metabolites into the surrounding sediment.

Future ecological studies should investigate the specific role of this compound in its natural environment. This could involve examining its effects on competing organisms, such as other invertebrates or microorganisms, in the sediment. Its potential as an allelochemical, a compound that influences the growth and development of other organisms, should be explored. nih.gov For example, experiments could assess the impact of this compound on the settlement and recruitment of larvae of other marine species. Understanding the natural function of this compound will provide valuable insights into the chemical ecology of marine benthic communities and may reveal novel biological activities that are not immediately apparent from standard laboratory assays.

Applications of Chemoenzymatic Synthesis and Biocatalysis in this compound Production and Modification

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the production and modification of complex natural products like this compound. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, could be particularly valuable for the challenging halogenation steps in a potential synthesis of this compound.

Flavin-dependent halogenases, for instance, are known to catalyze the regioselective halogenation of aromatic compounds under mild conditions, offering a green alternative to traditional chemical methods. Once the halogenase from the this compound biosynthetic pathway is identified and characterized, it could potentially be used as a biocatalyst in a chemoenzymatic route. This could involve the chemical synthesis of a this compound precursor, followed by enzymatic bromination to yield the final product or a key intermediate.

Furthermore, enzyme engineering and directed evolution could be employed to alter the substrate specificity or regioselectivity of the this compound halogenase, enabling the creation of novel, non-natural this compound analogs with potentially improved or novel biological activities. The application of biocatalysis could also extend to other modifications of the this compound scaffold, such as hydroxylation or glycosylation, further expanding the chemical diversity accessible for drug discovery efforts.

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps for formulating focused research questions on Thelepin?

- Conduct systematic literature reviews using databases like PubMed and SciFinder, prioritizing recent studies (post-2020) to identify understudied areas (e.g., metabolic pathways, environmental stability). Use keyword combinations such as "this compound synthesis," "this compound bioactivity," and "this compound degradation" .

- Methodology: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example: "How does this compound (Intervention) inhibit fungal growth (Outcome) in Candida species (Population) compared to fluconazole (Comparison) in vitro (Time)?" .

Q. What are best practices for designing reproducible experiments involving this compound synthesis?

- Document reaction conditions (temperature, catalysts, solvents) and purity metrics (HPLC, NMR) in detail. Use standardized IUPAC nomenclature for chemical descriptors .

- Example protocol:

| Step | Parameter | Specification |

|---|---|---|

| 1 | Solvent | Anhydrous DMF, 0.5% H2O tolerance |

| 2 | Catalyst | Pd/C (10% wt), 50°C |

| 3 | Yield | 78% ± 2% (n=3 replicates) |

| . |

Q. How to optimize literature reviews for this compound’s physicochemical properties?

- Use Boolean operators in search queries: "this compound AND (solubility OR stability)" and filter results by peer-reviewed journals. Cross-validate data from patents and preprints using tools like SciScore .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

- Perform meta-analyses using PRISMA guidelines to assess bias in existing datasets. For in vitro/in vivo discrepancies, validate via orthogonal assays (e.g., SPR for binding affinity vs. transcriptomics for pathway modulation) .

- Case study: Conflicting IC50 values in kinase inhibition assays may arise from ATP concentration variations. Standardize assays using a fixed 1 mM ATP concentration .

Q. What methodologies validate novel analytical techniques for this compound characterization?

- Compare new methods (e.g., MALDI-TOF) against gold-standard LC-MS using Bland-Altman plots. Report limits of detection (LOD) and quantitation (LOQ) with confidence intervals .

- Statistical framework:

Q. How to integrate computational and experimental approaches in this compound research?

- Use molecular docking (AutoDock Vina) to predict binding sites, followed by mutagenesis experiments to validate residues critical for activity. Discrepancies between computational and empirical data may indicate force field limitations .

- Workflow:

Docking → MD simulations (100 ns) → Site-directed mutagenesis → IC50 determination

.

Methodological Guidelines

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting bioactivity results .

- Theoretical Frameworks : Link this compound studies to systems pharmacology models to predict off-target effects .

- Ethical Compliance : For studies involving microbial models, adhere to NIH Guidelines for Recombinant DNA Research (Section III-A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.